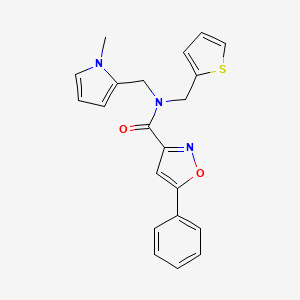![molecular formula C14H19BrN2O5 B2929350 tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate CAS No. 1707714-76-8](/img/structure/B2929350.png)
tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, commonly known as BNPC, is a chemical compound that has been extensively studied for its potential use in scientific research. BNPC is a carbamate derivative that is used as a tool compound for the inhibition of serine hydrolases.
Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants
Phenolic antioxidants, including compounds structurally related to tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, are widely utilized across various industries to retard oxidative reactions and extend product shelf life. These compounds, notably 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in environmental matrices, raising concerns regarding their environmental fate and human exposure. Toxicity studies suggest potential hepatic toxicity and endocrine disrupting effects, emphasizing the need for novel antioxidants with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Bioactive Compound Separation
Three-phase partitioning (TPP) has emerged as a green, efficient, and scalable nonchromatographic bioseparation technology. This method is applicable for the separation and purification of various bioactive molecules from natural sources, potentially including compounds like tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate. The process involves parameters such as ammonium sulfate concentration, tert-butanol content, pH, and temperature to effectively separate and purify proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds (Jingkun Yan et al., 2018).
Methyl Tert-Butyl Ether (MTBE) Decomposition
The decomposition of MTBE, a substance structurally and functionally related to tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, highlights the potential for applying radio frequency (RF) plasma technology. This approach has shown feasibility for converting and decomposing MTBE into less harmful products, suggesting a method for mitigating environmental pollution from similar organic compounds (L. Hsieh et al., 2011).
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds, a category to which tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate may be related due to its nitro group, has been extensively investigated. Metal-catalyzed reductive carbonylation using CO as a reducing agent illustrates the diverse applications and mechanisms for transforming nitro aromatics into amides, isocyanates, carbamates, and ureas. This highlights potential methodologies for chemically modifying or synthesizing derivatives of tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate (A. M. Tafesh & J. Weiguny, 1996).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces . The bromine atom in the compound may also participate in halogen bonding, which can significantly influence the binding affinity and selectivity of the compound .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds are known to induce a range of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNAALPBDQURFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

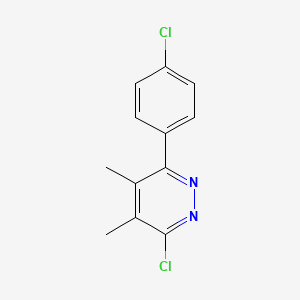
![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)
![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)
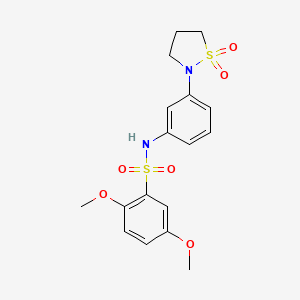

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)
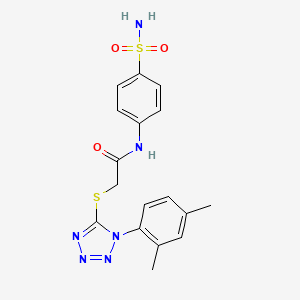
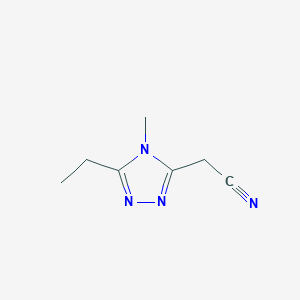

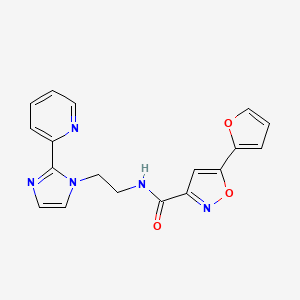
![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)
![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)
